N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

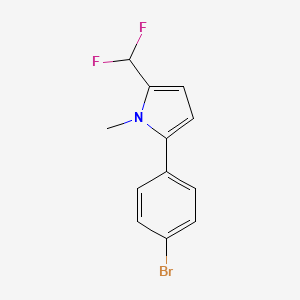

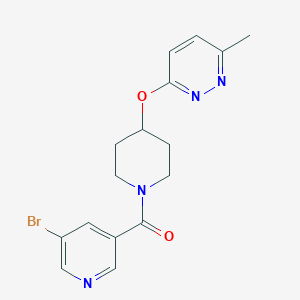

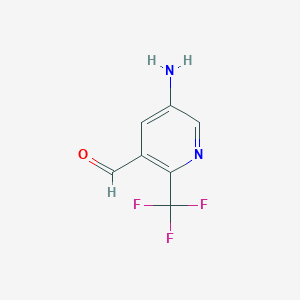

“N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is a chemical compound with potential applications in various fields of research. It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts . The molecular formula of this compound is C11H11N3OS .

Synthesis Analysis

The compound has been used in the synthesis of bimetallic boron-containing heterogeneous catalysts . The catalysts were synthesized by reacting NiCl2 or CoCl2 salts, N-(4,6-dimethylpyrimidin2-yl)-5-phenylisoxazole-3-carboxamide, NaBH4, and Na2PdCl4 in a degassed MeOH–H2O mixture, which was saturated with argon .

Molecular Structure Analysis

The molecular structure of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .

Chemical Reactions Analysis

This compound has been used as a catalyst in Suzuki reactions in aqueous media . It has shown high catalytic activity in cross-coupling reactions .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide” is 233.29. More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is used in the synthesis of new tetrazolyl derivatives of pyrimidine . These compounds contain various linker groups and their structure is established by NMR spectroscopy and X-ray diffraction analysis .

Corrosion Inhibition

This compound has been studied as an effectual corrosion inhibitor for mild steel in hydrochloric acid . The inhibition efficacy of N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide (DMQS) on mild steel in 0.1 M HCl medium has been analyzed and it has ensued 97.6% high efficiency at 4 × 10^−5 M of DMQS .

Surface Analysis

The compound is used in surface analysis of mild steel through scanning electron microscopy (SEM) and energy dispersion spectroscopy (EDS) . The inhibitory effect of DMQS escalated with elevated concentration and declined with elevation in solution temperature .

Adsorption Studies

The adsorption of DMQS on mild steel has consent with the Langmuir adsorption isotherm . The obtained values of the capacitance of the interface decreased with rise in concentration may be ascribed to the adsorption of the DMQS forming a protective adsorption layer on the carbon steel surface .

Computational Studies

Computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure . The parameters involved in quantum chemical calculations were energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionisation energy, electron affinity and dipole moment .

Therapeutic Use

Sulfonamides, a group to which this compound belongs, have a history of safe therapeutic use in human beings . They have low potential for adverse health effects .

Wirkmechanismus

Target of Action

The primary target of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide interacts with SIRT2, inhibiting its activity . The compound acts as a SIRT2 inhibitor , with one of the synthesized derivatives showing potent inhibitory activity with an IC50 value of 42 nM .

Biochemical Pathways

The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune responses, its inhibition can impact these processes . .

Zukünftige Richtungen

The compound has potential applications in various fields of research. It has been used in the synthesis of heterobiaryls containing furyl and thienyl rings, which find applications as synthetic intermediates for the preparation of new drug molecules . The chemistry of isoxazoles and triazoles, which can be used as ligands for the preparation of Pd (II) complexes with high catalytic activity in cross-coupling reactions, undergoes vigorous development . This suggests potential future directions in the development of new catalysts and pharmaceutical compounds.

Eigenschaften

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGORNEYTMPJOSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24779154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)

![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)